molecular formula C20H20O14 B191367 Hamamelitannin CAS No. 469-32-9

Hamamelitannin

Cat. No. B191367
CAS RN: 469-32-9
M. Wt: 484.4 g/mol
InChI Key: FEPAFOYQTIEEIS-IZUGRSKYSA-N
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Scientific Research Applications

Antimicrobial Potentiation and Biofilm Treatment

  • Hamamelitannin (HAM) enhances the efficacy of conventional antibiotics against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Novel analogues of HAM have been developed to improve its synthetic accessibility and effectiveness in treating MRSA infections associated with biofilms (Vermote et al., 2017).
  • HAM and its analogues act as quorum sensing inhibitors and antimicrobial potentiators, enhancing the susceptibility of Staphylococcus aureus to antibiotics in various models including in vitro, in Caenorhabditis elegans, and in a mouse mammary gland infection model, without exhibiting cytotoxicity (Vermote et al., 2016).

UV Protection and Antioxidant Properties

  • Hamamelitannin offers protective activities against cell damage induced by UVB irradiation in murine skin fibroblasts. It exhibits potent scavenging activities against active oxygens such as superoxide anion radicals, hydroxyl radicals, and singlet oxygens (Masaki et al., 1995).
  • Another study confirmed hamamelitannin's role as a superoxide scavenger, showing its suppressive ability against depolymerization of hyaluronic acid and protection against cytotoxicity induced by superoxide anion radicals (Masaki et al., 1993).

Impacts on Glucose Metabolism

  • Hamamelitannin has been shown to affect glucose uptake and glycogen storage in an insulin resistance model using L6 myotubes. It displays an insulinomimetic effect by enhancing glucose uptake and conversion into glycogen, thus indicating potential applications in diabetes and metabolic disease treatments (Issac et al., 2020).

properties

IUPAC Name

[(2S,3S,4S)-3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O14/c21-9-1-7(2-10(22)14(9)25)17(28)32-5-13-16(27)20(31,19(30)34-13)6-33-18(29)8-3-11(23)15(26)12(24)4-8/h1-4,13,16,19,21-27,30-31H,5-6H2/t13-,16-,19?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPAFOYQTIEEIS-WZKFEGCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]2[C@@H]([C@](C(O2)O)(COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hamamelofuranose 2'5'-digallate

CAS RN

469-32-9
Record name 2-C-[(galloyloxy)methyl]-D-ribose 5-gallate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,320
Citations
S Sanchez-Tena, ML Fernandez-Cachon… - Journal of natural …, 2012 - ACS Publications
… of hamamelitannin and F800H4 capable of inducing the death of HT29 cells (Figure 2a) had no harmful effects on normal colon cells (IC 50 higher than 100 μg/mL for hamamelitannin …
Number of citations: 50 pubs.acs.org
H Masaki, T Atsumi, H Sakurai - Phytochemistry, 1994 - Elsevier
… Hamamelitannin was also found to have antioxidative and scavenging … hamamelitannin on cell damage induced by active oxygens, such as superoxide anion radicals, hamamelitannin …
Number of citations: 59 www.sciencedirect.com
B Vennat, H Pourrat, MP Pouget, D Gross… - Planta …, 1988 - thieme-connect.com
… of hamamelitannin showed the bark extract to be 31 times richer in hamamelitannin than the … hamamelitannin was the main constituent of the bark extract. Each extract was assayed for …
Number of citations: 34 www.thieme-connect.com
S Habtemariam - Toxicon, 2002 - Elsevier
… One to 100 μM concentrations of hamamelitannin inhibited the TNF-mediated endothelial … for hamamelitannin concentrations higher than 10 μM. The protective effect of hamamelitannin …
Number of citations: 52 www.sciencedirect.com
H Masaki, T Atsumi, H Sakurai - Free radical research, 1995 - Taylor & Francis
… hamamelitannin has a potent activity (Table 1). Further, we examined whether hamamelitannin … in the spin trapping reaction of hamamelitannin at different concentrations of DMPO gave …
Number of citations: 42 www.tandfonline.com
H MASAKI, T ATSUMI, H SAKURAI - Biological and Pharmaceutical …, 1995 - jstage.jst.go.jp
… hamamelitannin as well as its functional homologues, gallic acid and syringic acid. The following results were obtained: (1) Hamamelitannin … of hamamelitannin. The protective activity of …
Number of citations: 43 www.jstage.jst.go.jp
H Masaki, T Atsumi, H Sakurai - Free radical research …, 1993 - Taylor & Francis
… hamamelitannin (Figure 1) by HPLC and TLC.* In this communication, we report the biochemical activities of hamamelitannin … Protective ability of hamamelitannin against cell damages …
Number of citations: 29 www.tandfonline.com
H Wang, GJ Provan, K Helliwell - Journal of pharmaceutical and biomedical …, 2003 - Elsevier
An HPLC method for the determination of hamamelitannin, catechins and gallic acid in witch hazel bark, twig and leaf has been developed. The separation system consisted of a C18 …
Number of citations: 87 www.sciencedirect.com
K Sarkar, RK Das - Letters in Drug Design & Discovery, 2021 - ingentaconnect.com
… standard drugs namely hamamelitannin and rosmarinic acid … force field and also hamamelitannin, rosmarinic acid was … -ligand interaction of hamamelitannin and rosmarinic acid …
Number of citations: 17 www.ingentaconnect.com
H Masaki, T Atsumi, H Sakurai - Journal of dermatological science, 1995 - Elsevier
… an active moiety of hamamelitannin, have … hamamelitannin on cell damage induced by UVB irradiation using murine skin tibroblasts. In order to exclude a filter effect of hamamelitannin …
Number of citations: 47 www.sciencedirect.com

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